molecular formula C13H16N2O3 B12311510 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide

4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide

Cat. No.: B12311510
M. Wt: 248.28 g/mol
InChI Key: NBILJQGMAXBBCA-UHFFFAOYSA-N
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Description

4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide is a versatile chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with ethyl, phenyl, and carboxamide groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenylpropanoic acid with ethylamine to form an intermediate, which is then cyclized to form the morpholine ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide, trans: This is a stereoisomer with similar properties but different spatial arrangement.

    3-Phenylmorpholine-2-carboxamide: Lacks the ethyl and oxo groups, leading to different chemical behavior.

    5-Oxo-3-phenylmorpholine-2-carboxamide: Similar structure but without the ethyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

4-ethyl-5-oxo-3-phenylmorpholine-2-carboxamide

InChI

InChI=1S/C13H16N2O3/c1-2-15-10(16)8-18-12(13(14)17)11(15)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H2,14,17)

InChI Key

NBILJQGMAXBBCA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(OCC1=O)C(=O)N)C2=CC=CC=C2

Origin of Product

United States

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